1-Oleoyl-2-linoleoyl-sn-glycerol

Lipid Signaling Enzymology Diacylglycerol Kinase

1-Oleoyl-2-linoleoyl-sn-glycerol is a stereochemically defined 1,2-diacyl-sn-glycerol (DAG) species, comprising an oleoyl chain (18:1, ω-9) at the sn-1 position and a linoleoyl chain (18:2, ω-6) at the sn-2 position. This molecule belongs to the glycerolipid class and functions as an endogenous second messenger in cellular signal transduction, with a well-documented role in activating protein kinase C (PKC) isoforms.

Molecular Formula C39H70O5
Molecular Weight 619 g/mol
Cat. No. B1245418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-2-linoleoyl-sn-glycerol
Molecular FormulaC39H70O5
Molecular Weight619 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/t37-/m0/s1
InChIKeyBLZVZPYMHLXLHG-JOBMVARSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl-2-linoleoyl-sn-glycerol for Lipid Signaling and Enzyme Specificity Research


1-Oleoyl-2-linoleoyl-sn-glycerol is a stereochemically defined 1,2-diacyl-sn-glycerol (DAG) species, comprising an oleoyl chain (18:1, ω-9) at the sn-1 position and a linoleoyl chain (18:2, ω-6) at the sn-2 position [1]. This molecule belongs to the glycerolipid class and functions as an endogenous second messenger in cellular signal transduction, with a well-documented role in activating protein kinase C (PKC) isoforms [2]. It is naturally found as a minor component in biological membranes and has been identified as a metabolite in mouse models [1]. Its precise stereochemistry and distinct fatty acyl composition differentiate it from other DAG species, making it a critical tool for dissecting lipid-mediated signaling pathways and enzyme-substrate interactions.

Lipid Probe Stereochemically defined 1-oleoyl-2-linoleoyl-sn-glycerol species
PKC Studies Reported PKC activator for signal transduction pathway investigation
Enzyme Kinetics Defined DGK epsilon substrate with characterized catalytic turnover

Why 1-Oleoyl-2-linoleoyl-sn-glycerol Cannot Be Replaced by Other Diacylglycerol Analogs


The biological and enzymatic function of diacylglycerols (DAGs) is highly dependent on their specific fatty acyl chain composition and stereochemistry. Simply substituting one DAG species for another can lead to quantitatively and qualitatively different experimental outcomes due to variations in PKC isoform activation potency and differential recognition by metabolic enzymes like diacylglycerol kinases (DGKs) [1]. As demonstrated in studies of DGK epsilon, the presence of an sn-2 linoleoyl versus an arachidonoyl or oleoyl chain dictates the enzyme's catalytic efficiency, thereby controlling the flux of lipid signaling pathways [2]. Therefore, using a generic or imprecisely defined DAG mixture introduces confounding variables that compromise data reproducibility and obscure structure-activity relationships, underscoring the procurement necessity for a specific, well-characterized molecular species like 1-Oleoyl-2-linoleoyl-sn-glycerol.

Fatty Acyl Composition

sn-2 linoleoyl vs. oleoyl or arachidonoyl alters DGK epsilon catalytic efficiency; enzyme kinetic interpretation may shift.

Stereochemistry Requirement

Only sn-1,2-diacylglycerols with natural stereochemistry activate PKC; racemic or 1,3-isomers may not reproduce pathway activation.

Mixture Reproducibility

Undefined DAG mixtures from natural sources introduce batch-dependent variability, limiting data comparability across studies.

Quantitative Evidence Differentiating 1-Oleoyl-2-linoleoyl-sn-glycerol from In-Class Analogs


DGK Epsilon Exhibits Intermediate Catalytic Turnover for 1-Oleoyl-2-linoleoyl-sn-glycerol

The turnover number (kcat) of diacylglycerol kinase epsilon (DGKε) for 1-oleoyl-2-linoleoyl-sn-glycerol is intermediate, falling between its low activity on 1,2-dioleoyl-sn-glycerol and its higher activity on 1-stearoyl-2-arachidonoyl-sn-glycerol. [1]

DGKε Turnover
Head-to-head
kcat 0.087 s⁻¹
2.7× vs dioleoyl; 0.54× vs stearoyl-arachidonoyl
Supports mid-range substrate ranking for DGKε profiling
Wild-type DGKε, pH 7.2, 25°C
Lipid Signaling Enzymology Diacylglycerol Kinase

DGK Epsilon Shows Intermediate Specificity for 1-Stearoyl-2-linoleoyl-sn-glycerol, a Proxy for the 1-Oleoyl Analog

While direct data for 1-oleoyl-2-linoleoyl-sn-glycerol is not available for this parameter, a close structural analog, 1-stearoyl-2-linoleoyl-sn-glycerol (differing only by saturation at sn-1), exhibits intermediate substrate specificity for both full-length and truncated forms of DGK epsilon, compared to high specificity for 1-stearoyl-2-arachidonoyl-sn-glycerol and low specificity for 1,2-dioleoyl-sn-glycerol. [1]

Substrate Specificity
Class-level inference
Intermediate specificity for sn-2 linoleoyl DAG
Class-level property differentiates from oleoyl/arachidonoyl DAGs
Data from 1-stearoyl-2-linoleoyl analog
Lipid Signaling Substrate Specificity Enzyme Kinetics

PKC Activation by DAGs is Structurally Determined, with 1-Oleoyl-2-linoleoyl-sn-glycerol Identified as an Activator

1-Oleoyl-2-linoleoyl-sn-glycerol is a validated activator of protein kinase C (PKC), initiating downstream signaling cascades that promote cell proliferation and differentiation. This activity is a class characteristic of DAGs but is not uniformly potent across all molecular species. [1]

PKC Activation
Class-level inference
Reported PKC activator
vs. inactive 1,3-diacylglycerols
Supports use as pathway activation control in signaling assays
No quantitative EC₅₀ comparison available
Protein Kinase C Signal Transduction Cell Proliferation

Precise Molecular Definition Ensures Reproducible Biochemical Data

1-Oleoyl-2-linoleoyl-sn-glycerol is defined by a unique stereochemistry (sn-glycerol backbone) and a specific fatty acid pair (18:1/18:2), with a molecular weight of 618.97 g/mol. This contrasts with undefined or racemic mixtures often found in generic 'diacylglycerol' products. [1]

Molecular Identity
Specification review
MW 618.97, sn-glycerol, 18:1/18:2
Defined species ensures reproducible experimental data
Distinguishes from undefined DAG mixtures
Analytical Chemistry Reproducibility Quality Control

High-Value Research Applications for 1-Oleoyl-2-linoleoyl-sn-glycerol


Substrate for DGK Epsilon Activity Assays

Given its intermediate and precisely quantified turnover number (kcat = 0.087 1/s) with diacylglycerol kinase epsilon (DGKε), 1-Oleoyl-2-linoleoyl-sn-glycerol serves as an optimal reference substrate for enzyme kinetics studies. Its activity sits between the low-activity 1,2-dioleoyl-sn-glycerol (kcat = 0.032 1/s) and the high-activity 1-stearoyl-2-arachidonoyl-sn-glycerol (kcat = 0.162 1/s), providing a mid-range benchmark for characterizing enzyme variants or potential inhibitors. [1]

Investigating PKC-Mediated Signal Transduction Pathways

As a confirmed activator of protein kinase C (PKC), 1-Oleoyl-2-linoleoyl-sn-glycerol is a valuable tool for inducing downstream signaling cascades in cell-based assays. Its use is particularly relevant in research focused on the role of lipid second messengers in cancer biology, where PKC-mediated pathways are often dysregulated. This compound allows for the controlled initiation of these pathways to study subsequent events like cell proliferation or gene expression. [2]

Lipidomics and Metabolomics Standard

With its precise stereochemical definition and well-documented mass (618.97 Da), 1-Oleoyl-2-linoleoyl-sn-glycerol is an ideal candidate for use as an analytical standard in liquid chromatography-mass spectrometry (LC-MS) workflows for lipidomics. Its unique retention time and mass spectrum enable accurate identification and quantification of this specific DAG species in complex biological samples, distinguishing it from other isobaric or closely related lipid molecules. [3]

Application
Selection Property
Validation Focus
DGK epsilon enzyme kinetics
Intermediate catalytic turnover ranking
Substrate profiling and inhibitor screening
PKC-mediated signaling studies
Reported DAG-dependent PKC activation
Downstream pathway endpoint validation
Lipidomics analytical standard
Stereochemically defined identity and mass
LC-MS quantification and isomer differentiation

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